7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The thieno[3,2-d]pyrimidine group, a component of similar molecules, demonstrates specific crystal structures and interactions. One study showed that in a related molecule, the thieno[3,2-d]pyrimidine group and the benzene ring formed specific dihedral angles, impacting the molecule's overall conformation and stability. These structural characteristics are essential for understanding the molecular interactions and potential applications of related compounds (Li, Li, Wang, & Zhong, 2007).
Synthesis Methods
- The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, which includes compounds like 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been streamlined through a catalytic four-component reaction. This green approach is significant for its step economy and easy purification, highlighting an efficient method for producing these compounds for further study and application (Shi et al., 2018).
Biological Activities
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise in various biological activities. For example, specific derivatives have demonstrated significant bactericidal activities, with some compounds exhibiting strong inhibitory effects on crop biomasses and pathogens like cotton fusarium wilt. This suggests potential agricultural and antimicrobial applications for these compounds (Xi, 2015).
- Another research area involves the synthesis and study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. Thieno[2,3-d]pyrimidine derivatives were prepared and tested, showing remarkable activity against fungi, bacteria, and inflammation. This indicates their potential use in developing new pharmaceuticals (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
- Additionally, certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent phosphodiesterase 7 inhibitors, displaying significant cellular efficacy. This discovery points to their potential application in treating diseases related to this enzyme (Kawai et al., 2014).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This interaction is crucial as Cyt-bd is an attractive drug target in the context of developing a drug combination targeting energy metabolism. The compound’s inhibition of Cyt-bd leads to ATP depletion in mycobacterial strains, highlighting its potential as an antimicrobial agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Mycobacterium tuberculosis, the compound’s inhibition of Cyt-bd disrupts the bacterial energy metabolism, leading to reduced ATP levels and impaired cellular function . This disruption can result in the death of the bacterial cells, making it a promising candidate for antimicrobial therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . This enzyme inhibition is a key aspect of its mechanism of action, as it directly impacts the energy metabolism of the target cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in energy metabolism pathways.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound remains stable under various conditions, but its efficacy may decrease over prolonged exposure due to potential degradation . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound leads to sustained ATP depletion and impaired cellular processes . In vivo studies are needed to further elucidate these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome bd oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues and organs . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired antimicrobial activity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its primary interaction is with cytochrome bd oxidase, where it inhibits the enzyme’s activity and disrupts the bacterial energy metabolism This inhibition affects metabolic flux and metabolite levels, leading to reduced ATP production and impaired cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary, with potential accumulation in specific organs or compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can impact its interaction with target biomolecules and its overall efficacy
Properties
IUPAC Name |
7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJCKUNXBWFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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